

Preparation of Dansylcadaverine Stock Solution: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylcadaverine, also known as monodansylcadaverine (MDC), is a fluorescent probe widely utilized in cellular biology and biochemical assays.[1][2][3] Its primary applications include the labeling and quantification of autophagic vacuoles, acting as a competitive inhibitor for transglutaminases, and blocking receptor-mediated endocytosis.[1][2][3] The autofluorescent property of **dansylcadaverine**, which intensifies in hydrophobic environments, makes it a valuable tool for studying cellular processes.[4] This document provides detailed protocols for the preparation of **dansylcadaverine** stock solutions and its application in cellular staining.

Quantitative Data Summary

For ease of reference, the key quantitative data for **dansylcadaverine** are summarized in the table below.



Property	Value	Citations
Molecular Weight	335.46 g/mol	[2][5][6]
Formula	C17H25N3O2S	[2][5]
CAS Number	10121-91-2	[2][5][6]
Solubility		
DMSO	9 mg/mL (26.83 mM)[5], 62.5 mg/mL (186.31 mM)[3], 67 mg/mL (199.72 mM)[2] (Sonication may be required)	[2][3][5]
Methanol	10 mg/mL	[6]
Ethanol	8 mg/mL	[2]
Water	Insoluble	[2]
Storage (Powder)	-20°C for up to 3 years, protected from direct sunlight.	[2][5]
Storage (Stock Solution)	Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year. Protect from light and repeated freeze-thaw cycles.	[1][2][5]

Experimental Protocols

I. Preparation of Dansylcadaverine Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **dansylcadaverine** in DMSO.

Materials:

- Dansylcadaverine powder
- Dimethyl sulfoxide (DMSO), anhydrous



- Microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Pipettes and sterile pipette tips

Procedure:

- Calculate the required mass of Dansylcadaverine:
 - To prepare 1 mL of a 10 mM stock solution, use the following calculation:
 - Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 335.46 g/mol = 3.3546 mg
- Weigh the **Dansylcadaverine** powder:
 - Carefully weigh out approximately 3.35 mg of dansylcadaverine powder and place it in a microcentrifuge tube.
- · Dissolve in DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the dansylcadaverine powder.
 - Vortex the tube thoroughly to dissolve the powder.
 - If necessary, sonicate the solution to ensure complete dissolution.[5]
- Aliquot and Store:
 - \circ To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 μ L or 50 μ L) in microcentrifuge tubes.[1][2]
 - Store the aliquots at -20°C for up to one year or at -80°C for up to two years, protected from light.[1][2][5]



II. Staining of Autophagic Vacuoles in Cultured Cells

This protocol provides a general procedure for staining autophagic vacuoles in mammalian cells using **dansylcadaverine**.

Materials:

- Cultured cells (e.g., MCF7)
- · 6-well or 12-well plates
- Complete cell culture medium
- **Dansylcadaverine** stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Procedure:

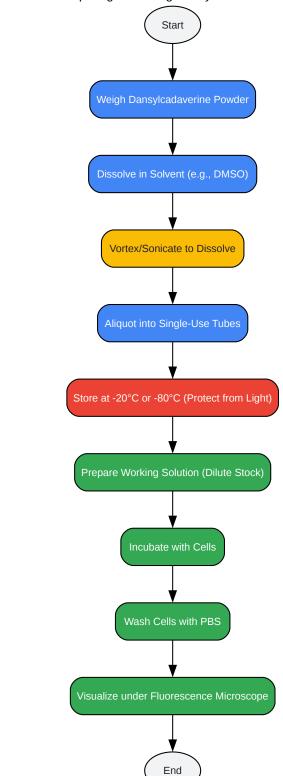
- Cell Seeding:
 - Seed cells in a 6-well or 12-well plate at a suitable density (e.g., 3 x 10⁴ cells/well) and culture in a 5% CO₂ incubator at 37°C until they reach the desired confluency.[1][5]
- Preparation of Working Solution:
 - Prepare the dansylcadaverine working solution immediately before use.
 - Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (a common working concentration is 50 μM, though this may need optimization depending on the cell type).[1][5]
- Cell Staining:
 - Remove the culture medium from the cells.



- Add the dansylcadaverine working solution to each well and incubate for 15 minutes at 37°C in the CO₂ incubator.[1][5]
- · Washing:
 - Remove the dansylcadaverine working solution.
 - Wash the cells three times with PBS to remove excess stain.[1][5]
- Visualization:
 - Observe the stained cells under a fluorescence microscope. Dansylcadaverine has a reported excitation wavelength of approximately 335 nm and an emission wavelength of around 512 nm when in methanol.[7]

Diagrams





Workflow for Preparing and Using Dansylcadaverine Stock Solution

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Caption: Workflow for **Dansylcadaverine** Stock Solution Preparation and Use.



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